4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane
Overview
Description
The compound is a derivative of boronic acid, specifically a dioxaborolane . Boronic acids and their derivatives are known for their high stability, low toxicity, and high reactivity in various transformation processes . They are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Synthesis Analysis
Boronic acid derivatives can be synthesized through nucleophilic and amidation reactions . For example, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a similar compound, is synthesized through these reactions .Molecular Structure Analysis
The structure of similar compounds has been characterized by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure is detected by means of X-ray diffraction . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using DFT, which is used to study the molecular electrostatic potential and frontier molecular orbitals .Scientific Research Applications
Synthesis and Material Applications
4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is used in the synthesis of novel derivatives, including boron-containing stilbene derivatives. These derivatives have applications in creating new materials for technologies like Liquid Crystal Display (LCD) and have potential as therapeutics for neurodegenerative diseases (Das et al., 2015).
Biological Applications
This compound has been involved in the synthesis of a library of derivatives showing inhibitory effects on lipogenesis in mammalian hepatocytes. This suggests its potential application in developing lipid-lowering drugs (Das et al., 2011).
Synthesis of Organic Compounds
It plays a role in the synthesis of ortho-modified derivatives, which have shown inhibitory activity against serine proteases including thrombin, making it significant in medicinal chemistry (Spencer et al., 2002).
Development of Silicon-Based Drugs
4,4,5,5-Tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane is also used in synthesizing biologically active silicon-based drugs, demonstrating its versatility in drug development (Büttner et al., 2007).
Catalysis in Chemical Reactions
This compound is effective in catalytic processes, such as the rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes. These reactions are pivotal in organic synthesis (Murata et al., 2002).
Synthesis of Alcohols and Other Compounds
It has been used in the generation of enol borates, which are important in the synthesis of alcohols and have applications in organic chemistry (Hoffmann et al., 1987).
Preparation as a Reagent
This chemical has been prepared as a general propargylation reagent, indicating its utility in diverse organic syntheses (Fandrick et al., 2012).
Detection Applications
A derivative of this compound, 4-substituted pyrene, has been used for hydrogen peroxide detection in living cells, showcasing its application in biological and chemical sensing (Nie et al., 2020).
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-12-7-6-8-13(11-12)9-10-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYOODZZGKJVFR-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,4,5,5-tetramethyl-2-(3-methylstyryl)-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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